molecular formula C16H12FN3O3 B4525223 N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide

N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide

Cat. No.: B4525223
M. Wt: 313.28 g/mol
InChI Key: ULNGCWYDVRRGQV-UHFFFAOYSA-N
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Description

N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide is a compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide typically involves the formation of the oxadiazole ring followed by the introduction of the phenoxyacetamide group. One common method involves the reaction of 4-fluorobenzohydrazide with ethyl chloroformate to form an intermediate, which is then cyclized to form the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with phenoxyacetyl chloride to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or the phenoxyacetamide group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, in its nematicidal activity, the compound inhibits succinate dehydrogenase, an enzyme crucial for the energy production in nematodes . This inhibition disrupts the nematode’s metabolic processes, leading to its death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide is unique due to its specific substitution pattern and the presence of both the oxadiazole and phenoxyacetamide groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c17-12-8-6-11(7-9-12)15-19-16(20-23-15)18-14(21)10-22-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNGCWYDVRRGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NOC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide
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N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide
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N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide
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N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide
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N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide
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N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide

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